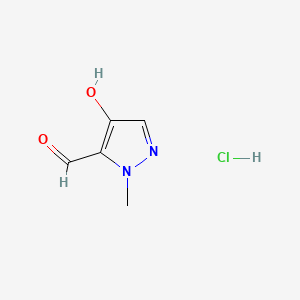
4-hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyl group, a methyl group, and an aldehyde group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the formylation of semicarbazones derived from alkyl, phenyl, and cycloalkyl methyl ketones using a complex of phosphorus oxychloride (POCl3) with dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted synthesis or green chemistry approaches to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products:
Oxidation: 4-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Hydroxy-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and
Activité Biologique
4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Formula : C7H8ClN3O2
CAS Number : 2901103-63-5
Appearance : Colorless to pale yellow solid
Melting Point : 60-65 °C
Solubility : Soluble in many organic solvents
The compound features a pyrazole ring, which is known for its reactivity and biological properties. The presence of hydroxyl and aldehyde functional groups enhances its potential for various chemical reactions, including nucleophilic substitutions and condensation reactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 17 | |
| Pseudomonas aeruginosa | 12 |
Anti-inflammatory and Analgesic Properties
The compound has been investigated for its anti-inflammatory effects, with some studies suggesting that it may exhibit similar efficacy to established anti-inflammatory drugs like indomethacin. Its mechanism may involve the inhibition of pro-inflammatory cytokines, contributing to pain relief .
Anticancer Potential
This compound has been studied for its anticancer properties. Compounds containing the pyrazole structure are known to exhibit antiproliferative activity against several cancer cell lines, including lung, breast, and colorectal cancers. This activity is attributed to their ability to interfere with cellular signaling pathways involved in tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity. This interaction is crucial for understanding its therapeutic efficacy.
- Cellular Signaling Interference : It may disrupt signaling pathways that promote cancer cell proliferation and survival.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which can contribute to their protective effects against cellular damage.
Study on Antimicrobial Efficacy
A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the pyrazole structure could enhance antimicrobial potency .
Research on Anti-inflammatory Effects
In another study, the anti-inflammatory effects of this compound were evaluated using a carrageenan-induced edema model in mice. The results showed a marked reduction in inflammation comparable to standard anti-inflammatory agents .
Propriétés
Formule moléculaire |
C5H7ClN2O2 |
|---|---|
Poids moléculaire |
162.57 g/mol |
Nom IUPAC |
4-hydroxy-2-methylpyrazole-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C5H6N2O2.ClH/c1-7-4(3-8)5(9)2-6-7;/h2-3,9H,1H3;1H |
Clé InChI |
AVQIVFKPSHRDLD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)O)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















